molecular formula C20H23NO6 B15045380 methyl N-[(3,4,5-trimethoxyphenyl)carbonyl]phenylalaninate

methyl N-[(3,4,5-trimethoxyphenyl)carbonyl]phenylalaninate

Cat. No.: B15045380
M. Wt: 373.4 g/mol
InChI Key: ISYFSYQOCAJJHT-UHFFFAOYSA-N
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Description

Methyl 3-phenyl-2-[(3,4,5-trimethoxyphenyl)formamido]propanoate is an organic compound with the molecular formula C19H23NO5 It is a derivative of propanoic acid and is characterized by the presence of a phenyl group and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-phenyl-2-[(3,4,5-trimethoxyphenyl)formamido]propanoate typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with phenylalanine methyl ester in the presence of a formylating agent. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenyl-2-[(3,4,5-trimethoxyphenyl)formamido]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Methyl 3-phenyl-2-[(3,4,5-trimethoxyphenyl)formamido]propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-phenyl-2-[(3,4,5-trimethoxyphenyl)formamido]propanoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-phenyl-2-[(3,4,5-trimethoxyphenyl)formamido]propanoate is unique due to its specific structural features, such as the presence of both phenyl and trimethoxyphenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H23NO6

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoate

InChI

InChI=1S/C20H23NO6/c1-24-16-11-14(12-17(25-2)18(16)26-3)19(22)21-15(20(23)27-4)10-13-8-6-5-7-9-13/h5-9,11-12,15H,10H2,1-4H3,(H,21,22)

InChI Key

ISYFSYQOCAJJHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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